Mass Shift Magnitude: Brivaracetam-d7 (+7 Da) vs. Brivaracetam-d3 (+3 Da) vs. Brivaracetam-d5 (+5 Da)
Brivaracetam-d7 exhibits a precursor ion mass shift of +7 Da relative to unlabeled Brivaracetam (m/z 213.10 vs. 220.00 for [M+H]⁺), as confirmed by the MRM transition pair m/z 220.000→175.100 for the IS versus m/z 213.100→168.100 for the analyte . This 7 Da shift is substantially larger than the +3 Da shift of Brivaracetam-d3 (MW 215.31) and the +5 Da shift of Brivaracetam-d5 (MW 217.32) . For a molecule with 12 carbon atoms (Brivaracetam), the natural-abundance ¹³C₂ isotopologue contributes signal at M+2 at ~0.7% relative intensity and the ¹³C₃ isotopologue at M+3 at ~0.03%, meaning a d3-labeled IS with <98% isotopic enrichment can exhibit measurable cross-talk into the analyte channel . The 7 Da separation of Brivaracetam-d7 eliminates this interference pathway, as no natural isotopologue of the unlabeled analyte reaches M+7 at detectable levels.
| Evidence Dimension | Mass shift of deuterated internal standard precursor ion vs. unlabeled Brivaracetam |
|---|---|
| Target Compound Data | Brivaracetam-d7: [M+H]⁺ m/z 220.00; +7 Da shift; product ion m/z 175.10 |
| Comparator Or Baseline | Brivaracetam-d3: +3 Da shift; Brivaracetam-d5: +5 Da shift; Unlabeled Brivaracetam: 0 Da shift |
| Quantified Difference | d7 provides a >2.3× larger mass shift than d3 and a 1.4× larger mass shift than d5; zero M+7 natural isotopologue interference vs. measurable M+3 interference for d3 |
| Conditions | ESI positive ion mode, multiple reaction monitoring (MRM), Unisol C18 column, isocratic 0.1% formic acid/ACN (20/80 V/V) |
Why This Matters
The +7 Da mass shift of Brivaracetam-d7 delivers analytically decisive separation from the analyte's natural isotopologue envelope, directly enabling more accurate quantification at low concentrations by minimizing isotopic cross-contribution—a risk that persists with d3- and d5-labeled alternatives.
- [1] Aalapati, K.K.; Singh, A.; Patnaik, R.S. Method Development and Validation of a Novel UHPLC Coupled with MS/MS System for the Estimation of Brivaracetam in Human (K₂EDTA) Plasma Samples and its Application to Pharmacokinetic Study. Curr. Pharm. Anal. 2022, 18(5), 504–512. MRM transitions: BVR m/z 213.10→168.10; BVR-d7 m/z 220.00→175.10. View Source
- [2] Liu, R.H.; Foster, G.; Cone, E.J.; Kumar, S.D. Selecting an appropriate isotopic internal standard for GC/MS analysis of drugs of abuse—pentobarbital example. J. Forensic Sci. 1995, 40(6), 983–989. ‘Adequate number of sufficiently high-mass ions … free of interference … cross-contribution.’ View Source
